Cas no 2503209-17-2 (tert-butyl N-{2-ethynylspiro3.5nonan-2-yl}carbamate)
tert-butyl N-{2-ethynylspiro3.5nonan-2-yl}carbamate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl N-{2-ethynylspiro[3.5]nonan-2-yl}carbamate
- 2503209-17-2
- EN300-27149961
- Tert-butyl N-(2-ethynylspiro[3.5]nonan-2-yl)carbamate
- tert-butyl N-{2-ethynylspiro3.5nonan-2-yl}carbamate
-
- MDL: MFCD32859986
- Inchi: 1S/C16H25NO2/c1-5-16(17-13(18)19-14(2,3)4)11-15(12-16)9-7-6-8-10-15/h1H,6-12H2,2-4H3,(H,17,18)
- InChI Key: IEIODQWRRZLVNS-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(NC1(C#C)CC2(CCCCC2)C1)=O
Computed Properties
- Exact Mass: 263.188529040g/mol
- Monoisotopic Mass: 263.188529040g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 396
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 38.3Ų
tert-butyl N-{2-ethynylspiro3.5nonan-2-yl}carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27149961-1g |
tert-butyl N-{2-ethynylspiro[3.5]nonan-2-yl}carbamate |
2503209-17-2 | 95% | 1g |
$1057.0 | 2023-09-11 | |
| Enamine | EN300-27149961-5g |
tert-butyl N-{2-ethynylspiro[3.5]nonan-2-yl}carbamate |
2503209-17-2 | 95% | 5g |
$3065.0 | 2023-09-11 | |
| Enamine | EN300-27149961-10g |
tert-butyl N-{2-ethynylspiro[3.5]nonan-2-yl}carbamate |
2503209-17-2 | 95% | 10g |
$4545.0 | 2023-09-11 | |
| Enamine | EN300-27149961-0.05g |
tert-butyl N-{2-ethynylspiro[3.5]nonan-2-yl}carbamate |
2503209-17-2 | 95.0% | 0.05g |
$245.0 | 2025-03-20 | |
| Enamine | EN300-27149961-0.1g |
tert-butyl N-{2-ethynylspiro[3.5]nonan-2-yl}carbamate |
2503209-17-2 | 95.0% | 0.1g |
$366.0 | 2025-03-20 | |
| Enamine | EN300-27149961-0.25g |
tert-butyl N-{2-ethynylspiro[3.5]nonan-2-yl}carbamate |
2503209-17-2 | 95.0% | 0.25g |
$524.0 | 2025-03-20 | |
| Enamine | EN300-27149961-0.5g |
tert-butyl N-{2-ethynylspiro[3.5]nonan-2-yl}carbamate |
2503209-17-2 | 95.0% | 0.5g |
$824.0 | 2025-03-20 | |
| Enamine | EN300-27149961-1.0g |
tert-butyl N-{2-ethynylspiro[3.5]nonan-2-yl}carbamate |
2503209-17-2 | 95.0% | 1.0g |
$1057.0 | 2025-03-20 | |
| Enamine | EN300-27149961-2.5g |
tert-butyl N-{2-ethynylspiro[3.5]nonan-2-yl}carbamate |
2503209-17-2 | 95.0% | 2.5g |
$2071.0 | 2025-03-20 | |
| Enamine | EN300-27149961-5.0g |
tert-butyl N-{2-ethynylspiro[3.5]nonan-2-yl}carbamate |
2503209-17-2 | 95.0% | 5.0g |
$3065.0 | 2025-03-20 |
tert-butyl N-{2-ethynylspiro3.5nonan-2-yl}carbamate Related Literature
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
Additional information on tert-butyl N-{2-ethynylspiro3.5nonan-2-yl}carbamate
tert-butyl N-{2-ethynylspiro[3.5]nonan-2-yl}carbamate (CAS No. 2503209-17-2): An Overview of a Promising Compound in Chemical and Pharmaceutical Research
tert-butyl N-{2-ethynylspiro[3.5]nonan-2-yl}carbamate (CAS No. 2503209-17-2) is a novel compound that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound, characterized by its unique spirocyclic structure and ethynyl functional group, holds potential for a wide range of applications, from synthetic intermediates to drug development. This article provides a comprehensive overview of the compound, including its chemical properties, synthesis methods, and recent research advancements.
Chemical Structure and Properties
The chemical structure of tert-butyl N-{2-ethynylspiro[3.5]nonan-2-yl}carbamate is defined by its spirocyclic framework, which consists of a nine-membered ring fused to a three-membered ring. The presence of the ethynyl group (C≡CH) adds to the compound's reactivity and versatility in synthetic transformations. The tert-butyl carbamate moiety, on the other hand, imparts stability and protects the amine functionality, making it an ideal candidate for various chemical reactions.
The compound exhibits excellent thermal stability and solubility in common organic solvents such as dichloromethane, acetone, and ethanol. These properties make it suitable for use in both laboratory-scale experiments and industrial processes. Additionally, the compound's low toxicity and environmental impact further enhance its appeal for widespread application.
Synthesis Methods
The synthesis of tert-butyl N-{2-ethynylspiro[3.5]nonan-2-yl}carbamate has been explored through various routes, each with its own advantages and limitations. One common approach involves the reaction of 2-amino-spiro[3.5]nonane with tert-butyl chloroformate to form the tert-butyl carbamate intermediate, followed by the introduction of the ethynyl group via a Sonogashira coupling reaction.
A more recent method involves the use of palladium-catalyzed cross-coupling reactions to directly introduce the ethynyl group onto the spirocyclic framework. This approach offers higher yields and better control over regioselectivity, making it a preferred method for large-scale production.
Applications in Pharmaceutical Research
The unique structural features of tert-butyl N-{2-ethynylspiro[3.5]nonan-2-yl}carbamate have led to its exploration in various pharmaceutical applications. One notable area is its potential as a scaffold for the development of new drugs targeting neurological disorders. Recent studies have shown that compounds derived from this scaffold exhibit potent activity against specific neurotransmitter receptors, making them promising candidates for treating conditions such as Alzheimer's disease and Parkinson's disease.
In addition to neurological applications, the compound has also been investigated for its anti-inflammatory properties. Preliminary in vitro studies have demonstrated that derivatives of tert-butyl N-{2-ethynylspiro[3.5]nonan-2-yl}carbamate can effectively inhibit pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases such as rheumatoid arthritis.
Current Research Trends
The ongoing research on tert-butyl N-{2-ethynylspiro[3.5]nonan-2-yl}carbamate is focused on optimizing its synthetic methods and exploring its biological activities further. One recent study published in the Journal of Medicinal Chemistry reported the successful synthesis of several analogs with enhanced pharmacological properties. These analogs showed improved bioavailability and reduced side effects compared to their parent compound.
Another area of interest is the use of computational methods to predict the binding affinity of derivatives to specific protein targets. Machine learning algorithms have been employed to identify key structural features that contribute to high-affinity binding, guiding the rational design of more effective drug candidates.
Conclusion
In conclusion, tert-butyl N-{2-ethynylspiro[3.5]nonan-2-yl}carbamate (CAS No. 2503209-17-2) represents a promising compound with diverse applications in chemical and pharmaceutical research. Its unique chemical structure and favorable properties make it an attractive candidate for further exploration and development. As research continues to advance, it is likely that new derivatives and applications will emerge, further solidifying the importance of this compound in the scientific community.
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